Product packaging for 2-(Ethylamino)-6-fluorobenzonitrile(Cat. No.:CAS No. 119584-72-4)

2-(Ethylamino)-6-fluorobenzonitrile

Cat. No.: B175397
CAS No.: 119584-72-4
M. Wt: 164.18 g/mol
InChI Key: BGLZOTRRZALIFR-UHFFFAOYSA-N
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Description

Overview of Fluorinated Benzonitrile (B105546) Scaffolds in Chemical Research

The incorporation of fluorine into organic molecules has become a prominent strategy in drug design and materials science. nih.gov Fluorinated benzonitriles, in particular, exhibit altered reactivity and physicochemical properties compared to their non-fluorinated counterparts. core.ac.uk The high electronegativity of the fluorine atom can significantly influence the electron distribution within the benzene (B151609) ring, impacting its reactivity towards nucleophilic and electrophilic reagents. core.ac.ukacs.org This electronic modulation often leads to enhanced metabolic stability and improved membrane permeability in pharmaceutical compounds. acs.org Consequently, fluorinated benzonitrile scaffolds are of increasing interest to researchers developing novel therapeutic agents and advanced materials. core.ac.ukacs.org

Importance of Amino-Substituted Benzonitrile Derivatives in Organic Synthesis

Amino-substituted benzonitrile derivatives are crucial intermediates in organic synthesis, serving as precursors for a variety of heterocyclic compounds. researchgate.netossila.com The presence of both an amino group (-NH₂) and a nitrile group (-CN) on the same aromatic ring provides multiple reactive sites for cyclization and other transformations. researchgate.netossila.com These derivatives are particularly valuable in the synthesis of quinazolines, quinolines, and other nitrogen-containing heterocycles, which are core structures in many biologically active compounds. researchgate.netossila.com The amino group can act as a nucleophile, while the nitrile group can undergo various transformations, making these compounds versatile building blocks for constructing complex molecular architectures. rsc.orgnih.gov

Contextualization of 2-(Ethylamino)-6-fluorobenzonitrile within Contemporary Chemical Research

This compound is a specific substituted benzonitrile that has garnered attention in medicinal chemistry research. Its structure, featuring an ethylamino group and a fluorine atom at positions ortho to the nitrile, makes it a valuable intermediate for the synthesis of more complex molecules. This compound has been utilized as a building block in the development of novel therapeutic agents. For instance, it has been implicated in the synthesis of compounds investigated for their potential in treating autoimmune disorders. amherst.edu The strategic placement of the ethylamino and fluoro groups can influence the binding affinity and selectivity of the final compounds to their biological targets.

Scope and Objectives of Research on this compound

Research on this compound primarily focuses on its application as a key synthetic intermediate. The main objectives include its use in the creation of novel heterocyclic scaffolds with potential therapeutic value. For example, it has been used in the synthesis of quinoline (B57606) derivatives. amherst.edu The presence and positioning of the ethylamino and fluoro groups are critical for the desired biological activity of the resulting molecules. Further research aims to explore the full potential of this compound in generating diverse molecular structures for screening in various disease models.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9FN2 B175397 2-(Ethylamino)-6-fluorobenzonitrile CAS No. 119584-72-4

Properties

IUPAC Name

2-(ethylamino)-6-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2/c1-2-12-9-5-3-4-8(10)7(9)6-11/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLZOTRRZALIFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C(=CC=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00551128
Record name 2-(Ethylamino)-6-fluorobenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119584-72-4
Record name 2-(Ethylamino)-6-fluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119584-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Ethylamino)-6-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Strategies of 2 Ethylamino 6 Fluorobenzonitrile

Reactivity of the Ethylamino Group in Position 2

The secondary amine functionality in 2-(Ethylamino)-6-fluorobenzonitrile is a versatile site for chemical modification, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures.

Alkylation and Acylation Reactions at the Amine Nitrogen

The nitrogen atom of the ethylamino group possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles such as alkyl and acyl halides.

Table 1: Representative N-Alkylation Reactions of Secondary Amines This table is illustrative and based on general reactions of secondary amines, not specific to this compound.

Alkylating Agent Base Solvent Product Type
Methyl Iodide K₂CO₃ Acetonitrile N-Ethyl-N-methyl-2-cyano-3-fluoroaniline
Benzyl (B1604629) Bromide NaH DMF N-Benzyl-N-ethyl-2-cyano-3-fluoroaniline
Ethyl Bromoacetate Et₃N CH₂Cl₂ Ethyl 2-((2-cyano-3-fluorophenyl)(ethyl)amino)acetate

Acylation: The ethylamino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amide. This reaction is typically high-yielding and can be used to introduce a variety of acyl groups. The reaction of this compound with an acylating agent like acetyl chloride or benzoyl chloride would proceed in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) to neutralize the HCl generated. This transformation is fundamental in synthetic chemistry for the protection of amines or for the synthesis of bioactive amide derivatives.

Table 2: Representative N-Acylation Reactions of Secondary Amines This table is illustrative and based on general reactions of secondary amines, not specific to this compound.

Acylating Agent Base Solvent Product Type
Acetyl Chloride Et₃N CH₂Cl₂ N-(2-cyano-3-fluorophenyl)-N-ethylacetamide
Benzoyl Chloride Pyridine Toluene N-(2-cyano-3-fluorophenyl)-N-ethylbenzamide
Acetic Anhydride Et₃N CH₂Cl₂ N-(2-cyano-3-fluorophenyl)-N-ethylacetamide

Amine-Directed Transformations for Ring System Formation

The strategic positioning of the ethylamino group ortho to the nitrile group provides a template for various cyclization reactions to construct heterocyclic ring systems. A prominent example is the synthesis of quinazolines, a class of compounds with significant pharmacological interest.

The reaction of N-alkyl-2-aminobenzonitriles with various reagents can lead to the formation of quinazoline (B50416) derivatives. For instance, iron-catalyzed intramolecular C-N bond formation from 2-alkylamino N-H ketimine derivatives, which can be prepared by the addition of organometallic reagents to 2-alkylamino benzonitriles, has been reported to yield quinazolines organic-chemistry.org. This suggests that this compound could serve as a precursor for the synthesis of fluorine-substituted quinazolines. The general strategy involves the reaction of the aminobenzonitrile with an organometallic reagent to form an intermediate imine, which then undergoes cyclization.

Reactivity of the Nitrile Group in Position 1

The nitrile group is a versatile functional group that can undergo a variety of transformations, including hydrolysis to carboxylic acids and participation in cyclization reactions.

Nitrile Hydrolysis and its Challenges

The hydrolysis of nitriles to carboxylic acids is a common transformation that can be achieved under either acidic or basic conditions. The reaction typically proceeds through an amide intermediate. For this compound, hydrolysis would yield 2-(ethylamino)-6-fluorobenzoic acid.

However, the hydrolysis of sterically hindered nitriles can be challenging. The presence of the ethylamino group and the fluorine atom in the ortho positions to the nitrile group in this compound may impose steric hindrance, potentially requiring harsh reaction conditions (e.g., strong acids or bases and high temperatures) to drive the hydrolysis to completion. Under such conditions, side reactions or decomposition of the starting material or product could occur. Mild protocols for the alkaline hydrolysis of hindered amides and nitriles have been developed, which might be applicable in this case.

Cyclization Reactions Involving the Nitrile Moiety

The nitrile group can act as an electrophile and participate in cyclization reactions. In the context of 2-aminobenzonitriles, the nitrile group can react with an adjacent nucleophilic center, often formed in situ, to construct a new ring. For example, the reaction of 2-aminobenzonitriles with alcohols in the presence of a Ruthenium(II) catalyst can lead to the tandem synthesis of quinazolinone scaffolds rsc.org. This suggests that this compound could potentially undergo similar transformations.

Furthermore, cycloaddition reactions involving nitriles are known, although they often require activation of the nitrile group. The [2+2+2]-cycloaddition of cyanodiynes with nitriles is a powerful method for constructing pyridine rings unito.it. While this specific reaction may not be directly applicable, it highlights the potential of the nitrile group in this compound to participate in cycloaddition chemistry.

Reactivity of the Fluorine Atom in Position 6

The fluorine atom on the aromatic ring can be susceptible to nucleophilic aromatic substitution (SNAr), particularly due to the presence of the electron-withdrawing nitrile group. In SNAr reactions, fluorine can be a surprisingly good leaving group.

Common nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines. For instance, reaction with sodium methoxide (B1231860) could potentially replace the fluorine atom with a methoxy (B1213986) group. The reactivity order for halogens in SNAr is often F > Cl > Br > I, which is the opposite of the trend observed in SN1 and SN2 reactions masterorganicchemistry.comchemistrysteps.com. This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond youtube.com.

Table 3: Potential Nucleophilic Aromatic Substitution Reactions of the Fluorine Atom This table is illustrative and based on general principles of SNAr reactions.

Nucleophile Reagent Product Type
Methoxide Sodium Methoxide 2-(Ethylamino)-6-methoxybenzonitrile
Thiophenoxide Sodium Thiophenoxide 2-(Ethylamino)-6-(phenylthio)benzonitrile
Pyrrolidine Pyrrolidine 2-(Ethylamino)-6-(pyrrolidin-1-yl)benzonitrile

Further Nucleophilic Substitution Reactions

The presence of the electron-withdrawing nitrile group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.comnih.gov This makes the fluorine atom susceptible to displacement by various nucleophiles. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov The stability of this intermediate is enhanced by electron-withdrawing groups, such as the cyano group in the target molecule.

The reactivity of the leaving group in SNAr reactions generally follows the order F > Cl > Br > I. masterorganicchemistry.comrsc.org This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. ksu.edu.sa Consequently, the fluorine atom in this compound can be efficiently replaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, to generate a library of substituted benzonitrile (B105546) derivatives.

Development of Novel Heterocyclic Derivatives

This compound serves as a key building block for the synthesis of various heterocyclic systems, which are prominent scaffolds in medicinal chemistry.

Synthesis of Quinazoline Derivatives

Quinazoline and its derivatives are an important class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities. benthamscience.com The synthesis of quinazoline derivatives from this compound can be envisioned through reactions that involve the nitrile and amino groups. For instance, condensation reactions with other reagents can lead to the formation of the fused pyrimidine (B1678525) ring characteristic of the quinazoline core. Various synthetic methods, including microwave-assisted synthesis and metal-catalyzed reactions, have been developed to efficiently construct the quinazoline framework. marquette.edunih.gov

Formation of Aminoquinoline and Tacrine-Related Derivatives

Tacrine, a potent acetylcholinesterase inhibitor, features a 9-amino-1,2,3,4-tetrahydroacridine core, which is structurally related to aminoquinolines. nih.gov The synthesis of tacrine-related derivatives from this compound would likely involve a multi-step sequence. A common method for constructing the acridine (B1665455) core is the Friedländer annulation, which involves the reaction of a 2-aminobenzonitrile (B23959) with a ketone or aldehyde. nih.gov In this case, this compound could be cyclized with a suitable cyclic ketone, such as cyclohexanone, in the presence of a catalyst to form the tetracyclic system. nih.gov Subsequent modifications could then be performed to introduce the desired functionalities.

Reactant 1Reactant 2Product ClassReaction Type
2-Aminobenzoic acidCyclohexanone9-Chloro-1,2,3,4-tetrahydroacridineFriedländer-type condensation
2-Aminopyridine-3-carbonitriles1-Benzyl-4-piperidoneTacrine analoguesFriedländer-type reaction

Incorporation into Pyrimidine-Based Scaffolds

The pyrimidine scaffold is a fundamental component of many biologically active molecules and approved drugs. mdpi.comnih.gov this compound can be incorporated into pyrimidine-based structures through condensation reactions. The most common methods for synthesizing the pyrimidine ring involve the reaction of a compound containing an N-C-N moiety, like guanidine, with a three-carbon dielectrophilic component. nih.gov By strategically modifying this compound to introduce the necessary functional groups, it can serve as a precursor for the construction of novel pyrimidine derivatives. The resulting compounds are of interest in drug discovery, particularly as kinase inhibitors. nih.gov

Reactant Class 1Reactant Class 2ProductCommon Use
Aryl sulfonamidesEthyl chloroformate, 2-aminopyrimidinesPyrimidine sulfonylureasAntifungal agents mdpi.com
3-Amino-5-methyl pyrazole2,4,6-TrichloropyrimidineC-4 substituted pyrimidineKinase inhibitors nih.gov
2,4-DichloropyrimidineVarious amines2,4-DiaminopyrimidinesEGFR inhibitors mdpi.com

Synthesis of Trisubstituted Phenyl Urea (B33335) Analogues

Urea derivatives are an important class of compounds with diverse biological activities. researchgate.net The synthesis of trisubstituted phenyl urea analogues from this compound typically involves the reaction of the secondary amino group with an isocyanate or a carbamoyl (B1232498) chloride. For example, reacting this compound with a substituted phenyl isocyanate would yield a trisubstituted urea. nih.gov Further chemical modifications can be performed on the resulting urea derivative to explore structure-activity relationships for various therapeutic targets. nih.govnih.gov

Starting MaterialReagentProduct Type
Ortho phenylenediamineSubstituted isocyanatesMono substituted 1,3-diphenyl ureas nih.gov
PhenylureaChloroacetyl chlorideN-phenyl-N-acetyl ureas researchgate.net

Computational and Spectroscopic Characterization of 2 Ethylamino 6 Fluorobenzonitrile and Analogues

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-(Ethylamino)-6-fluorobenzonitrile, both ¹H and ¹³C NMR would be crucial for confirming its structure.

Based on the analysis of the parent compound, 2-Amino-6-fluorobenzonitrile (B142694), and considering the effects of N-ethylation, the following spectral data can be predicted. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the amine proton. The aromatic region would likely display a complex multiplet pattern due to the coupling between the protons and the adjacent fluorine atom. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the methyl (-CH3) protons which would appear as a triplet. The amine (N-H) proton would likely appear as a broad singlet.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (Hz)
Aromatic-H6.8 - 7.5m-
NH4.5 - 5.5br s-
CH₂3.2 - 3.4qJ = 7.1
CH₃1.2 - 1.4tJ = 7.1

In the ¹³C NMR spectrum, distinct signals would be observed for the aromatic carbons, the nitrile carbon, and the two carbons of the ethyl group. The carbon atoms in the aromatic ring would show splitting due to coupling with the fluorine atom (C-F coupling). The nitrile carbon typically appears in the 115-125 ppm region.

Carbon Predicted Chemical Shift (ppm)
C-CN118 - 122
C-F160 - 165 (d, ¹JCF ≈ 245 Hz)
C-NH148 - 152 (d, ²JCF ≈ 15 Hz)
Aromatic-C110 - 135
CH₂40 - 45
CH₃14 - 16

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H bond of the secondary amine, the C≡N triple bond of the nitrile group, the C-F bond, and the aromatic C-H and C=C bonds.

Aromatic nitriles typically show a sharp, intense absorption band for the C≡N stretch in the region of 2240-2220 cm⁻¹ spectroscopyonline.com. The N-H stretch of the secondary amine would appear as a single, sharp band around 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching of the ethyl group would be observed just below 3000 cm⁻¹ vscht.cz. The C=C stretching vibrations of the aromatic ring typically appear in the 1600-1450 cm⁻¹ region vscht.cz. The C-F stretching vibration would likely be observed as a strong band in the 1250-1000 cm⁻¹ region.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-HStretch3300 - 3500
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 2960
C≡NStretch2220 - 2240
Aromatic C=CStretch1450 - 1600
C-NStretch1250 - 1350
C-FStretch1000 - 1250

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of this molecule would likely be influenced by the presence of the ethylamino group. A common fragmentation pathway for N-alkylanilines is the loss of an alkyl radical to form a stable iminium cation. In the case of this compound, a prominent fragment would be expected from the loss of a methyl radical (CH₃•) from the ethyl group, resulting in a fragment ion at [M-15]⁺. Another possible fragmentation is the loss of the entire ethyl group.

Based on the fragmentation of N-ethylaniline, the following major fragments can be predicted for this compound chemicalbook.commzcloud.orgnist.gov:

m/z Proposed Fragment
164[M]⁺
149[M - CH₃]⁺
136[M - C₂H₄]⁺
109[M - C₂H₄ - HCN]⁺

X-Ray Crystallography for Solid-State Structural Studies

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would reveal detailed information about its molecular geometry, including bond lengths, bond angles, and torsional angles.

While a crystal structure for the specific title compound is not publicly available, studies on similar substituted benzonitriles and anilines suggest that the molecule would likely adopt a conformation that minimizes steric hindrance between the ethylamino group and the adjacent fluorine atom. Intermolecular interactions, such as hydrogen bonding involving the N-H group and the nitrile nitrogen or the fluorine atom of a neighboring molecule, would be expected to play a significant role in the crystal packing. Pi-stacking interactions between the aromatic rings of adjacent molecules are also a possibility. For instance, studies on 2-(4-(diphenylamino)benzylidene) malononitrile (B47326) have shown that different crystal forms can arise from variations in hydrogen bonding and π-π interactions, which in turn affect the material's properties mdpi.com.

Advanced Computational Chemistry Approaches

Computational chemistry provides a powerful means to investigate the electronic structure and bonding of molecules, offering insights that can be difficult to obtain experimentally.

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to characterize chemical bonding and intermolecular interactions orientjchem.org. In the context of this compound, a QTAIM analysis could be used to quantify the strength of the intramolecular hydrogen bond between the N-H proton and the adjacent fluorine atom. This would be evidenced by the presence of a bond critical point (BCP) between the hydrogen and fluorine atoms. The properties at this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), would provide information about the nature and strength of this interaction.

The Noncovalent Interaction (NCI) plot is a visualization method that highlights non-covalent interactions in real space nih.gov. An NCI plot for this compound would likely show a surface between the N-H proton and the fluorine atom, indicating an intramolecular hydrogen bond. The color of this surface would indicate the strength of the interaction, with blue typically representing strong, attractive interactions, green indicating weak van der Waals interactions, and red indicating repulsive steric clashes. NCI plots are particularly useful for visualizing weak interactions that govern molecular conformation and crystal packing researchgate.netresearchgate.netjussieu.fr.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biomedpharmajournal.org This method is instrumental in drug discovery and materials science for understanding the binding affinity and interaction patterns between a ligand, such as this compound, and a biological target, typically a protein or enzyme. frontiersin.orgnih.gov

The process involves placing the ligand in the binding site of the receptor and evaluating the binding energy for different conformations. walisongo.ac.id The results of molecular docking simulations are often presented in terms of a docking score, which represents the binding affinity, and a detailed analysis of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov

For this compound and its analogues, molecular docking studies could elucidate their potential to interact with specific biological targets. For instance, docking into the active site of a kinase, a common target in drug discovery, could reveal key interactions. The ethylamino group could act as a hydrogen bond donor or acceptor, while the fluorobenzonitrile moiety could engage in hydrophobic and aromatic stacking interactions.

Below is a hypothetical data table illustrating the type of results that might be obtained from a molecular docking study of this compound and its analogues against a hypothetical protein kinase.

CompoundDocking Score (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
This compound-8.5Lys72, Asp184, Leu1302Phe183, Val80
2-(Methylamino)-6-fluorobenzonitrile-8.2Lys72, Asp184, Leu1302Phe183, Val80
2-(Propylamino)-6-fluorobenzonitrile-8.7Lys72, Asp184, Leu1302Phe183, Val80, Ala128
2-(Ethylamino)-6-chlorobenzonitrile-8.9Lys72, Asp184, Leu1302Phe183, Val80, Met129

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are known as conformers, and they can have different energies and properties. Understanding the conformational landscape of a molecule is crucial as it can influence its reactivity, spectroscopic properties, and biological activity.

For a molecule like this compound, rotation around the C-N bond of the ethylamino group can lead to different conformers. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the potential energy surface of the molecule as a function of this rotation. sxu.edu.cnmdpi.com This allows for the identification of the most stable conformers (energy minima) and the energy barriers between them (transition states).

The relative energies of different conformers can be influenced by factors such as steric hindrance and intramolecular hydrogen bonding. In the case of this compound, an intramolecular hydrogen bond between the amino hydrogen and the fluorine atom or the nitrile nitrogen could stabilize certain conformations.

A hypothetical energy landscape for the rotation of the ethyl group in this compound is presented in the table below, showing the relative energies of different conformers.

ConformerDihedral Angle (H-N-C-C)Relative Energy (kcal/mol)Population (%)
Anti180°0.0075.3
Gauche 160°1.2012.1
Gauche 2-60°1.2012.1
Syn5.000.5

Electronic Structure Calculations to Elucidate Reactivity

Electronic structure calculations provide fundamental insights into the distribution of electrons in a molecule, which in turn determines its reactivity and spectroscopic properties. escholarship.org Methods like DFT can be used to calculate a variety of electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and atomic charges.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov

For this compound, the electron-withdrawing nature of the fluorine atom and the nitrile group, combined with the electron-donating character of the ethylamino group, would create a distinct electronic profile. The amino group would likely be an electron-rich region, while the nitrile carbon and the carbon attached to the fluorine would be electron-poor.

The following table provides a hypothetical summary of key electronic properties for this compound and its analogues, as would be determined by electronic structure calculations.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
This compound-6.25-1.105.153.45
2-(Methylamino)-6-fluorobenzonitrile-6.30-1.055.253.30
2-(Propylamino)-6-fluorobenzonitrile-6.20-1.125.083.55
2-(Ethylamino)-6-chlorobenzonitrile-6.40-1.255.153.80

Structure Activity Relationship Sar Studies of 2 Ethylamino 6 Fluorobenzonitrile Derivatives

Influence of Benzonitrile (B105546) Substitution Patterns on Bioactivity

The substitution pattern on the benzonitrile ring is a key determinant of the biological activity of this class of compounds. The position and electronic nature of substituents can significantly alter the molecule's properties.

For instance, in 2-aminobenzonitrile (B23959), the amino group is ortho-, para-directing and activating, while the nitrile group is meta-directing and deactivating. This inherent electronic nature guides the regioselectivity of further substitutions. The introduction of a halogen, like iodine, at the 5-position (para to the amino group) is favored due to the activating effect of the amino group. The electronic properties of substituents on the aromatic ring have been shown to have minimal impact on the efficiency of certain cyclization reactions, indicating that steric factors can sometimes play a more dominant role. mdpi.com

Studies on related quinazoline (B50416) derivatives, which can be synthesized from 2-aminobenzonitrile precursors, have shown that the chemical shift of the H-5 proton is influenced by the donor-acceptor properties of the substituent at position 2, highlighting the electronic interplay across the ring system. nih.gov The rate of nucleophilic addition to nitroarenes, a reaction influenced by substituent effects, demonstrates that both primary and secondary electronic and steric effects are at play. semanticscholar.org For example, in 2-halo-nitroarenes, the secondary steric effect, which disrupts the coplanarity of the nitro group with the ring, can dominate over electronic effects. semanticscholar.org

Table 1: Effect of Substituent Position on Reaction Yield in the Synthesis of 2-amino-4-iminoquinazoline Derivatives

2-Aminobenzonitrile SubstituentYield (%)Reference
Unsubstituted75 mdpi.com
6-F80 mdpi.com
6-Cl78 mdpi.com
2-Me55 mdpi.com
2-OMe62 mdpi.com
4-Me70 mdpi.com
4-Cl72 mdpi.com

This table illustrates how substituents at different positions on the 2-aminobenzonitrile ring affect the yield of a specific chemical transformation.

The fluorine atom at the 2-position of the benzonitrile ring in the parent compound is of particular significance. The incorporation of fluorine into pharmacologically active molecules is a common strategy to enhance their physicochemical and pharmacokinetic properties. acs.orgresearchgate.net Fluorine's high electronegativity and small size can lead to improved metabolic stability and membrane permeability. acs.orgresearchgate.netnih.gov

The presence of a fluorine atom can modulate the pKa of nearby functional groups, which can be crucial for bioavailability, especially for compounds containing amine groups. nih.govsci-hub.se For example, the introduction of fluorine can lower the basicity of a nearby nitrogen, which can in turn increase the lipophilicity (LogD) of the molecule. sci-hub.se In some cases, the substitution of a hydrogen atom with a fluorine atom can increase lipophilicity by an average of approximately 0.25 log units. sci-hub.se

Fluorine can also directly participate in target binding through various non-covalent interactions. researchgate.net It can form weak hydrogen-like bonds with amino acid residues in a protein's active site, thereby stabilizing the ligand-receptor complex. researchgate.net The ortho-fluoro substitution can also influence bond lengths and the coplanarity of the aromatic ring with other parts of the molecule, which can affect binding. acs.org Studies on benzamide (B126) derivatives have shown that ortho-fluoro substitution can lead to favorable intramolecular hydrogen bonds, predetermining the ligand's conformation for better receptor fit. acs.orgnih.gov

Table 2: Comparison of IC50 Values for Fluorinated and Non-fluorinated Benzamide Derivatives

Compound PairIC50 (µM)Reference
8a H>100 acs.org
8b F18 acs.org
8c H>100 acs.org
8d F25 acs.org
8e H24 acs.org
8f F11 acs.org

This table demonstrates the generally improved binding affinity (lower IC50 values) of benzamide derivatives upon the introduction of a fluorine atom at the ortho position.

Role of the Ethylamino Side Chain in Ligand Recognition

The ethylamino side chain at the 2-position of the benzonitrile ring plays a pivotal role in how the molecule is recognized by its biological target. Modifications to this group can significantly impact binding affinity and selectivity.

Altering the length and branching of the alkylamino group can probe the steric and hydrophobic constraints of the binding pocket. Homologation, the process of incrementally increasing the length of the alkyl chain (e.g., from ethyl to propyl to butyl), can help to map the dimensions of the binding site.

In related compound series, such as aminopyrimidine JNK inhibitors, substitutions on the amine have been shown to be critical for activity. nih.gov For example, the introduction of a methyl sulfonamide at a specific position on a related scaffold led to a significant increase in potency. nih.gov In another study on dithiocarbamates, derivatization at a nitrogen atom with sulfonyl or acyl groups resulted in the most active compounds. researchgate.net Furthermore, research on benzamidine (B55565) derivatives has indicated that the substitution on the amidine nitrogen plays a profound role in biological activity, with n-propyl, n-butyl, and benzyl (B1604629) side chains showing good activity. researchgate.net

The synthesis of 2-ethylamino-6-fluorobenzonitrile itself can be achieved in excellent yield by reacting 2,6-difluorobenzonitrile (B137791) with ethylamine (B1201723). pageplace.de This highlights the accessibility of this scaffold for further derivatization of the amino group.

When modifications to the ethylamino side chain or other parts of the molecule introduce chiral centers, the stereochemistry of these centers can be critical for biological activity. The three-dimensional arrangement of atoms can dictate the precise fit of a ligand into its binding site.

In a series of neuropeptide Y5 receptor antagonists, the stereochemistry of substituents on a phenylethyl urea (B33335) scaffold was found to be crucial for potency. sci-hub.se The receptor showed a clear preference for an erythro configuration for two specific chiral centers. When the R3-methyl group was in the (R)-configuration, a hydroxyl group at the R2-position was not necessary for potency. However, when the R3-methyl group was in the (S)-configuration, the presence of an R2-hydroxyl group improved activity. sci-hub.se

While direct stereochemical studies on 2-(Ethylamino)-6-fluorobenzonitrile derivatives are not extensively detailed in the provided context, the principles from related fields underscore the importance of considering stereoisomers when designing and evaluating new derivatives. The differential activity of stereoisomers can provide valuable insights into the topology of the target's binding site.

Strategic Derivatization for Enhanced Potency and Selectivity

For example, in the development of aminopyrimidine-based JNK inhibitors, strategic modifications led to compounds with high selectivity over other kinases and potent cell-based activity. nih.gov The introduction of a 1,2,4-triazole (B32235) as a replacement for an amide group showed no change in biochemical potency against JNK3, while the addition of a methyl sulfonamide significantly increased potency. nih.gov

In the context of this compound, strategic derivatization could involve the introduction of various substituents on the benzonitrile ring, guided by the electronic and positional effects discussed earlier. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, could be employed to introduce diverse aryl or alkynyl groups at specific positions, particularly if a halogen atom is present on the ring.

Modifications to the ethylamino side chain could also be explored to enhance interactions with the target. For example, incorporating polar groups could improve solubility and introduce new hydrogen bonding opportunities. acs.org The synthesis of related quinazoline structures often involves the cyclization of 2-aminobenzonitrile derivatives, and the choice of reactants in these cyclization reactions can introduce a wide variety of substituents at different positions, allowing for a broad exploration of chemical space. nih.govarabjchem.orgresearchgate.net

Design of Sulfonamide Derivatives

The sulfonamide group is a cornerstone in medicinal chemistry, valued for its ability to act as a hydrogen bond donor and acceptor and to orient substituents in a defined three-dimensional space. openaccesspub.org In the context of this compound derivatives, the introduction of a sulfonamide moiety has been a key strategy in developing potent enzyme inhibitors.

Research has shown that attaching various sulfonyl groups to the ethylamino nitrogen allows for the probing of different pockets within a target's active site. nih.gov An extensive SAR study on a series of inhibitors based on an ethylenediamine (B42938) scaffold (discussed further in section 5.3.3) revealed the significant impact of the sulfonamide substituent (R²) on inhibitory potency. nih.gov For instance, with the other parts of the molecule held constant, a survey of eight different R² sulfonyl groups demonstrated a clear trend in activity. nih.gov The data indicated that both the size and electronic properties of the sulfonyl group are critical. The most potent compound in this series featured a pyridine-2-sulfonyl group, while the largest and most basic 5-dimethylamino-naphthalene-1-sulfonyl derivative was the least active. nih.gov This suggests a preference for smaller, specific heterocyclic groups that can form favorable interactions within the binding site.

The design strategy often involves computational docking studies to predict which sulfonamide substitutions can be reasonably accommodated in hydrophilic regions of the target enzyme. nih.gov The general structure of sulfonamide-based drugs typically consists of a central sulfonamide core with variable substituents that dictate their biological activity and pharmacokinetic properties. openaccesspub.org In one study, a series of sulfonamide methoxypyridine derivatives were designed as PI3K/mTOR dual inhibitors, highlighting the modularity of this approach where different aromatic skeletons can be appended to the sulfonamide core to optimize binding. nih.gov

nih.gov
CompoundR² (Sulfonyl Group)hFTase IC₅₀ (nM)Selectivity vs. GGTase-I (fold)
1fPyridine-2-sulfonyl25 ± 20333
1h5-(Dimethylamino)naphthalene-1-sulfonyl160 ± 110~8

Exploration of Urea and Related Isosteres (Thiourea, Cyanoguanidine, Amide, Carbamate)

Bioisosteric replacement is a fundamental strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as solubility, metabolic stability, and target affinity, without drastically altering its core binding interactions. nih.govnih.gov For derivatives of this compound, the exploration of urea and its related isosteres—thiourea (B124793), cyanoguanidine, amide, and carbamate—represents a logical extension of the SAR. These groups are often considered bioisosteres of the sulfonamide or amide bonds. nih.govnih.gov

Urea and thiourea moieties are privileged structures known for their ability to form strong hydrogen bond networks, mimicking the interactions of a peptide backbone. nih.gov Replacing a sulfonamide with a sulfonylurea, for example, can alter the geometry and hydrogen bonding capacity of the molecule. openaccesspub.org While diaryl ureas are known multi-target kinase inhibitors, the isosteric replacement with thiourea can modify the electronic character and lipophilicity. nih.gov

Urea/Thiourea : These groups are excellent hydrogen bond donors and can participate in bidentate hydrogen bonds, which can be a key interaction with enzyme active sites. Thiourea, with its sulfur atom, has different electronic and steric properties compared to the oxygen in urea. nih.gov

Cyanoguanidine : This group is a well-established urea bioisostere. It maintains the planar, hydrogen-bond-donating features of urea but with altered basicity and lipophilicity, which can be beneficial for cell permeability and metabolic stability. nih.gov

Amide/Carbamate : The amide bond is a fundamental unit in biomolecules, and its replacement is a common tactic. nih.gov Carbamates can act as amide isosteres, but they can lead to inactive compounds if the specific geometry and electronic requirements of the target are not met. nih.gov The strategic replacement of an amide with other groups like oxadiazoles (B1248032) has been shown to improve metabolic stability and bioavailability in some systems. nih.gov

The rationale for exploring these isosteres in the this compound series is to fine-tune the molecule's interaction with its biological target, improve pharmacokinetic properties, and potentially discover novel binding modes.

nih.govnih.gov
Functional GroupKey FeaturesPotential Application in SAR
UreaStrong H-bond donor/acceptor, planar.Mimic peptide bonds, engage in key H-bonding.
ThioureaSimilar to urea but with different electronics and size.Modulate lipophilicity and binding interactions.
CyanoguanidinePlanar H-bond donor with altered pKa.Improve metabolic stability and permeability.
AmideForms key H-bonds, but susceptible to hydrolysis.Baseline for isosteric replacement strategies.
CarbamateAmide isostere with different geometry and stability.Fine-tune conformational preferences.

Application of Ethylenediamine-Based Scaffolds

The ethylenediamine scaffold provides a simple, flexible, and highly versatile platform for connecting the this compound headgroup with other pharmacophoric elements. nih.gov This scaffold has been successfully employed in the design of potent farnesyltransferase (FTase) inhibitors. nih.govnih.gov The synthesis of these inhibitors often involves the nucleophilic substitution of p-fluorobenzonitrile with a mono-protected ethylenediamine, followed by further functionalization. nih.gov

The SAR of these ethylenediamine-based inhibitors is extensive. The two nitrogen atoms of the scaffold allow for the introduction of at least three different substituents (R¹, R², R³), enabling a multi-directional exploration of the target's binding pocket. nih.gov

One nitrogen of the diamine is typically acylated or sulfonylated (as discussed in 5.3.1), while the other can be alkylated with various groups to probe hydrophobic or other specific interactions. nih.gov Studies on FTase inhibitors showed that constraining one substituent (e.g., R¹ as methyl) and another as a benzyl group (R³) allowed for a focused investigation of the sulfonamide portion (R²). nih.gov The para-benzonitrile group, derived from the original this compound precursor, often extends into an exit groove of the enzyme, making its position critical for activity. nih.gov The structural simplicity and ease of derivatization of the ethylenediamine core make it an ideal scaffold for generating compound libraries and rapidly developing a detailed SAR. nih.govgoogle.com

Intramolecular Hydrogen Bonding in Conformation and Activity

Intramolecular hydrogen bonds (IMHBs) can play a crucial role in determining the three-dimensional structure of a molecule, which in turn governs its biological activity. nih.govmdpi.com An IMHB can pre-organize a ligand into its bioactive conformation, reducing the entropic penalty upon binding to its target and thus increasing affinity. nih.gov

In this compound derivatives, the presence of a fluorine atom ortho to the ethylamino group creates the potential for a stabilizing IMHB between the amine proton (N-H) and the electronegative fluorine atom. This interaction can lead to the formation of a six-membered pseudo-ring, which significantly restricts the rotational freedom around the C(aryl)-N bond.

The formation of such a bond is dependent on a delicate balance between conformational flexibility and steric effects. ustc.edu.cn Studies have shown that IMHBs are generally favored when they result in the formation of five- or six-membered rings. ustc.edu.cn In the case of 2-fluorophenyl derivatives, such as 2-fluorophenylboronic acid, a stabilizing intramolecular OH···F hydrogen bond has been confirmed to dictate the conformational equilibrium. d-nb.info This principle can be directly applied to the this compound core. By locking the ethylamino substituent into a more planar and rigid conformation, the IMHB can enhance the molecule's ability to fit into a specific binding site. This conformational restriction is a key design element that medicinal chemists can exploit to modulate the biological and chemical properties of a drug candidate. nih.gov

Biological Activity and Molecular Mechanisms in Vitro and Preclinical Models

Activity as Protein Farnesyltransferase (PFT) Inhibitors

Protein farnesyltransferase (PFT) is an enzyme that plays a crucial role in post-translational modification of various proteins, including the Ras protein superfamily. nih.gov This modification, known as farnesylation, involves the attachment of a farnesyl group to a cysteine residue at the C-terminus of the target protein. nih.govnih.gov This process is essential for the proper localization and function of these proteins, many of which are key components of signal transduction pathways that regulate cell growth, proliferation, and survival. nih.govnih.gov The aberrant activity of proteins like Ras is a hallmark of many cancers, making PFT an attractive target for anticancer drug development. nih.govwikipedia.org Farnesyltransferase inhibitors (FTIs) are a class of drugs designed to block this enzymatic activity. wikipedia.orgnih.gov

Inhibition of Plasmodium falciparum Farnesyltransferase (PfPFT)

The compound 2-(Ethylamino)-6-fluorobenzonitrile has been investigated as a component of a novel class of inhibitors targeting Plasmodium falciparum farnesyltransferase (PfPFT). nih.gov P. falciparum is the protozoan parasite responsible for the most severe form of malaria. nih.govfrontiersin.org The parasite possesses its own farnesyltransferase, which is essential for its replication and survival. nih.gov Research has focused on developing potent and selective inhibitors of PfPFT as a strategy to combat malaria. nih.gov A series of inhibitors built on a 4-fold substituted ethylenediamine (B42938) scaffold, which includes the this compound moiety, has demonstrated significant antimalarial activity. nih.govnih.gov These compounds have shown potent in vitro activity against PfPFT, with some lead inhibitors exhibiting IC50 values below 1 nM and effectively killing cultured parasites at low nanomolar concentrations. nih.gov The development of these inhibitors highlights a "piggy-backing" strategy, where insights from antimalarial drug discovery have informed the design of anticancer agents. nih.gov

Inhibition of Human Farnesyltransferase (hFTase) and Cellular H-Ras Processing

Building on the findings from antimalarial research, a class of potent human farnesyltransferase (hFTase) inhibitors was developed based on the same ethylenediamine scaffold. nih.gov These inhibitors, which incorporate the this compound structure, have demonstrated significant efficacy in inhibiting hFTase in vitro and in whole-cell assays. nih.gov

One of the most potent compounds in this series, designated as 1f , exhibited an in vitro hFTase IC50 value of 25 nM. nih.gov Furthermore, it effectively inhibited the processing of H-Ras in whole cells with an IC50 value of 90 nM. nih.gov The processing of H-Ras, a protein frequently mutated in human tumors, is dependent on farnesylation for its membrane localization and subsequent signaling activity. nih.govnih.gov By inhibiting hFTase, these compounds prevent H-Ras from reaching the cell membrane, thereby disrupting its oncogenic signaling. nih.gov

A crystal structure of a related inhibitor, 1a , co-crystallized with farnesyl pyrophosphate (FPP) in the active site of rat FTase, has provided a structural basis for the observed activity. nih.gov This structure revealed that the para-benzonitrile moiety of the inhibitor is stabilized by a π–π stacking interaction with the Y361β residue of the enzyme, underscoring the importance of this chemical feature for potent inhibition. nih.gov

CompoundhFTase IC50 (nM)H-Ras Processing IC50 (nM)
1f2590

Selectivity Profile Against Related Prenyltransferases (e.g., GGTase-I)

A critical aspect of developing effective FTIs is their selectivity for farnesyltransferase over other related prenyltransferase enzymes, such as geranylgeranyltransferase-I (GGTase-I). nih.gov GGTase-I catalyzes the attachment of a geranylgeranyl group to proteins, some of which can compensate for the loss of farnesylation, potentially leading to drug resistance. nih.gov The ethylenediamine-based inhibitors incorporating the this compound moiety have demonstrated a high degree of selectivity for hFTase. nih.gov Several compounds in this series were found to be up to 333-fold more selective for hFTase over GGTase-I, indicating a favorable therapeutic profile. nih.gov This high selectivity is a significant advantage, as it minimizes off-target effects and the potential for resistance mechanisms involving alternative prenylation pathways. nih.govnih.gov

Modulation of Kinase Activity

In addition to its role as a farnesyltransferase inhibitor, derivatives of this compound have been explored for their ability to modulate the activity of various protein kinases, which are key regulators of cellular signaling pathways.

C-jun-N-terminal Kinase (JNK) Inhibition

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated in response to a variety of cellular stresses and are implicated in inflammatory responses and neuronal death. nih.gov Several classes of JNK inhibitors have been developed, including aminopyrimidines. nih.gov While direct studies on this compound as a JNK inhibitor are not extensively detailed, its structural features are relevant to the design of such inhibitors. The development of aminopyrimidine-based JNK inhibitors has highlighted the importance of specific substitutions on the pyrimidine (B1678525) core to achieve potency and selectivity. nih.gov For instance, the JNK inhibitor SP600125 has been shown to reduce the amplification of influenza A virus by affecting viral RNA synthesis. nih.gov Another inhibitor, AS601245, also demonstrated antiviral activity. nih.gov

PI3K/mTOR Dual Inhibition

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. nih.govmdpi.com Dysregulation of this pathway is a common feature in many cancers, making PI3K and mTOR attractive targets for therapeutic intervention. nih.govmdpi.com Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of this pathway, potentially overcoming feedback mechanisms that can limit the efficacy of single-target inhibitors. nih.gov

A series of sulfonamide methoxypyridine derivatives have been synthesized and evaluated as novel PI3K/mTOR dual inhibitors. nih.gov While this compound itself is not one of these compounds, the chemical space it occupies is relevant to the development of kinase inhibitors. One of the potent compounds from this series, 22c , demonstrated the ability to decrease the phosphorylation of AKT, a downstream effector of PI3K, at low concentrations. nih.gov This compound also induced cell cycle arrest and apoptosis in cancer cell lines. nih.gov The PI3K/mTOR pathway can be activated by various mechanisms in cancer, including mutations in PIK3CA, the gene encoding the p110α catalytic subunit of PI3K, or loss of the tumor suppressor PTEN. mdpi.com Dual inhibitors like gedatolisib (B612122) have shown potent inhibition of multiple PI3K isoforms and mTOR. mdpi.com

PDK1 Inhibition

No available scientific literature or patent documents demonstrate that this compound acts as an inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1). While numerous compounds are investigated as PDK1 inhibitors for various therapeutic applications, this specific molecule is not identified among them in the reviewed sources. google.comnih.gov

Receptor Antagonist Properties

There is no evidence in the reviewed literature to suggest that this compound possesses antagonist properties at the receptors detailed below.

Inhibition of Reactive Oxygen Species (ROS) Generation

No studies were found that investigate or confirm the ability of this compound to inhibit the generation of reactive oxygen species (ROS). While the inhibition of ROS is a significant area of research for various conditions, this compound has not been evaluated for this activity in the public domain. nih.govnih.gov

Preclinical Evaluation in Disease Models (In Vitro and Animal Studies)

The compound this compound has not been specifically documented in preclinical evaluations for the disease models outlined below.

Effects on Cellular Proliferation in Cancer Cell Lines

Publicly available research has not extensively detailed the specific effects of this compound on the cellular proliferation of various cancer cell lines. The evaluation of a compound's anti-proliferative activity is a fundamental step in preclinical cancer research. nih.gov Typically, this involves a battery of in vitro assays designed to measure the ability of a compound to inhibit cancer cell growth, division, and survival.

Standard methods to assess these effects include the Sulforhodamine-B (SRB) and MTT assays, which measure cell density and metabolic activity, respectively, as indicators of cell viability after treatment. nih.gov Another common technique is the 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation assay, which directly measures DNA synthesis to quantify cell proliferation. nih.gov Flow cytometry analysis is also frequently employed to determine if a compound induces cell cycle arrest at specific phases (e.g., G1, S, or G2/M), thereby halting proliferation. nih.gov To understand the mechanism of cell death, researchers may also investigate markers of apoptosis, such as the activation of caspases. amegroups.org

While benzonitrile (B105546) fragments are found in some anti-cancer drugs, specific data for this compound's performance in these assays across a panel of cancer cell lines (such as those representing lung, breast, colon, or pancreatic cancer) is not present in peer-reviewed literature. nih.gov Such studies would be required to determine its potency (e.g., IC50 value) and spectrum of activity.

Table 1: Standard In Vitro Assays for Cellular Proliferation This table is illustrative of standard methodologies and does not represent published data for this compound.

Assay Principle Endpoint Measured
MTT Assay Enzymatic reduction of tetrazolium salt by metabolically active cells. Cell viability / Metabolic activity
SRB Assay Staining of total cellular protein with sulforhodamine B dye. Cell density / Total biomass
BrdU Assay Incorporation of a synthetic nucleoside (BrdU) into newly synthesized DNA. DNA synthesis rate / Cell proliferation
Clonogenic Assay Measures the ability of a single cell to grow into a colony. Long-term cell survival and reproductive integrity
Cell Cycle Analysis Flow cytometric analysis of DNA content using a fluorescent dye. Distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M)

Modulation of Lipid Synthesis Pathways

There is limited specific information in the public domain regarding the direct modulatory effects of this compound on lipid synthesis pathways. These pathways, particularly the de novo fatty acid synthesis regulated by the enzyme fatty acid synthase (FASN), are critical for building cell membranes and generating signaling molecules. google.com In the context of disease, particularly in cancer and metabolic disorders, these pathways are often dysregulated, making them attractive therapeutic targets. google.com

Compounds designed to treat such disorders may be screened for their ability to inhibit key enzymes in lipid metabolism. google.com Butyrate, for example, has been shown to influence lipid metabolism in Caco-2 cells by reducing the synthesis of triglycerides, phospholipids, and apolipoproteins. nih.gov The investigation of a novel compound like this compound would involve assessing its impact on these processes. This could be achieved by measuring the incorporation of radiolabeled precursors, such as [14C]acetate or [14C]oleic acid, into various lipid fractions within cultured cells. nih.gov A reduction in radiolabel incorporation would suggest an inhibitory effect on the lipid synthesis or transport machinery. nih.gov

While some patents describe heterocyclic compounds, including those with nicotinamide (B372718) structures, as modulators of lipid synthesis for treating conditions like hepatitis C or cancer, a direct link to this compound is not established. google.comgoogle.com

Cereblon (CRBN) Binding for Proteolysis-Targeting Chimeras (PROTACs)

A significant area of research involving compounds structurally related to this compound is in the development of ligands for the Cereblon (CRBN) E3 ubiquitin ligase. acs.orgnih.gov CRBN is a crucial component of targeted protein degradation, a therapeutic strategy that uses proteolysis-targeting chimeras (PROTACs) to eliminate disease-causing proteins. researchgate.net Traditional CRBN-recruiting molecules, known as immunomodulatory imide drugs (IMiDs) like thalidomide (B1683933) and lenalidomide, have limitations, including chemical instability and unintended degradation of other proteins (neosubstrates). acs.orgnih.gov

To overcome these issues, research has focused on developing novel, non-phthalimide binders for CRBN. acs.org Within this effort, conformationally locked benzamide-type derivatives have been discovered as effective CRBN binders that mimic the interactions of natural degrons. nih.govresearchgate.net These novel binders exhibit enhanced chemical stability compared to the IMiD class. acs.org

A key finding from these studies is that the incorporation of fluorine atoms into the benzamide (B126) scaffold can significantly improve the biological properties and binding affinity for CRBN. nih.gov Specifically, research has demonstrated that fluorinated benzamide derivatives exhibit increased CRBN binding affinity compared to their non-fluorinated counterparts. nih.gov This makes structures like this compound scaffolds of high interest for the design of new, potent, and selective PROTACs. acs.orgresearchgate.net The development of these ligands provides an opportunity to create chemically stable proximity-inducing compounds with potentially reduced off-target effects. nih.govresearchgate.net

Table 2: Conceptual Structure-Activity Relationship (SAR) for Benzamide-Type CRBN Binders This table illustrates general principles from cited research and is not specific to this compound.

Scaffold Feature Modification Impact on CRBN Binding/Properties Source
Benzamide Core Base scaffold for non-phthalimide binders Provides essential interactions with CRBN binding pocket acs.org
Aromatic Ring Introduction of fluorine atom(s) Increased binding affinity nih.gov
Amide Linker Conformationally locked design Mimics natural degron interactions, enhances stability nih.govresearchgate.net
Glutarimide Moiety Replacement with alternative structures Modulates neosubstrate recruitment and chemical stability acs.org

Absorption, Distribution, Metabolism (ADM) Properties in Preclinical Models

Specific Absorption, Distribution, and Metabolism (ADM) data for this compound in preclinical models are not available in the public record. For any compound intended for therapeutic development, characterizing its ADME profile is a critical step to understand its pharmacokinetics and potential for drug-likeness. nih.gov This is typically achieved through a series of standardized in vitro and in vivo preclinical studies. mdpi.com

In silico models are often first employed to predict properties like lipophilicity (LogP), solubility, and bioavailability based on the chemical structure. nih.govmdpi.com Following computational analysis, in vitro assays are conducted. These assays provide data on key ADME parameters:

Metabolic Stability: Assessed by incubating the compound with liver microsomes or hepatocytes to determine its rate of metabolic breakdown.

Permeability: Often evaluated using Caco-2 cell monolayers, which model the human intestinal epithelium to predict oral absorption.

Plasma Protein Binding: Measured to understand the fraction of the compound that will be bound to proteins in the blood, which affects its distribution and availability to act on its target.

CYP450 Inhibition: Determines if the compound inhibits major cytochrome P450 enzymes, which is crucial for predicting potential drug-drug interactions.

Following favorable in vitro results, preclinical pharmacokinetic (PK) studies are performed in animal models, such as rats, to understand how the compound is absorbed, distributed throughout the body, metabolized, and excreted in vivo.

Table 3: Typical Panel of Preclinical In Vitro ADME/PK Assays This table is illustrative of standard methodologies and does not represent published data for this compound.

Assay Model System Purpose
Metabolic Stability Liver Microsomes, Hepatocytes Predict hepatic clearance and metabolic half-life.
Permeability Caco-2 or PAMPA Predict intestinal absorption and identify potential for efflux.
Plasma Protein Binding Equilibrium Dialysis, Ultracentrifugation Determine the extent of binding to plasma proteins (e.g., albumin).
CYP450 Inhibition Recombinant Human CYP Enzymes Assess the potential for drug-drug interactions.
Solubility Kinetic or Thermodynamic Methods Determine aqueous solubility, which impacts absorption.
In Vivo PK Study Rat or Mouse Characterize the full ADME profile (Cmax, Tmax, AUC, half-life) in a living organism.

Future Research Directions and Potential Applications

Design of More Potent and Selective Derivatives

The core structure of 2-(Ethylamino)-6-fluorobenzonitrile is ripe for chemical modification to enhance biological activity and selectivity. Future research will likely focus on systematic structure-activity relationship (SAR) studies. The incorporation of fluorine is a well-established strategy in medicinal chemistry that can modulate properties such as metabolic stability, binding affinity, and membrane permeability. nih.gov

Key modification strategies include:

Modification of the Ethylamino Group: The secondary amine provides a handle for introducing a variety of substituents. Replacing the ethyl group with larger alkyl or aryl groups, or incorporating it into a heterocyclic ring system, could probe the steric and electronic requirements of a target's binding pocket. For instance, studies on ethylenediamine-based inhibitors have shown that altering substituents on the amine can significantly impact potency and selectivity. nih.gov

Substitution on the Phenyl Ring: The aromatic ring can be further functionalized. Adding substituents at the vacant positions could modulate the electronic properties of the ring and introduce new interaction points with a biological target.

Transformation of the Nitrile Group: The nitrile group is a versatile functional group that can be hydrolyzed to an amide or carboxylic acid, or cyclized to form various heterocyclic rings, such as quinazolines or aminoquinolines. researchgate.netossila.com This approach is particularly promising as these resulting scaffolds are present in numerous biologically active compounds.

Exploration of Novel Biological Targets

The 2-aminobenzonitrile (B23959) framework is a well-known precursor for compounds with a broad range of biological activities. ontosight.ai Derivatives have been investigated for applications in oncology, infectious diseases, and neurology. ossila.commdpi.com Future work on this compound should involve screening a library of its derivatives against a diverse panel of biological targets to uncover new therapeutic potential.

Potential target classes include:

Kinases: Many kinase inhibitors feature an aminopyrimidine or related scaffold. Given the structural similarities, derivatives of this compound could be evaluated for their ability to inhibit specific kinases involved in cancer or inflammatory diseases.

G-Protein Coupled Receptors (GPCRs): A patent has described related aminopyridine derivatives as adenosine (B11128) A2a receptor antagonists, which have potential applications in neurodegenerative diseases like Parkinson's and Alzheimer's disease. google.com This suggests that derivatives of this compound could be promising modulators of GPCRs.

Tubulin: 2-Aminobenzophenone derivatives have shown potent anticancer activity by targeting tubulin. rsc.orgacs.org The this compound scaffold could be used to design new tubulin polymerization inhibitors.

Antimicrobial Targets: The related 2-amino-6-fluorobenzonitrile (B142694) is a key intermediate for synthesizing quinazoline-based antimicrobial agents. Derivatives could be tested against various bacterial and parasitic targets, such as penicillin-binding proteins. mdpi.com

Development of Advanced Synthetic Routes

Efficient and scalable synthesis is crucial for the development of any new chemical entity. While standard methods can be used to produce this compound, future research could focus on developing more advanced and efficient synthetic routes.

Current and potential synthetic strategies include:

Nucleophilic Aromatic Substitution (SNAr): The most straightforward approach involves the reaction of 2,6-difluorobenzonitrile (B137791) with ethylamine (B1201723). This reaction leverages the activation of the aromatic ring by the electron-withdrawing nitrile group to facilitate the displacement of one fluorine atom. Optimization of reaction conditions, such as temperature, solvent, and base, can improve yield and purity.

Palladium-Catalyzed Reactions: Modern cross-coupling reactions offer alternative routes. For example, a palladium-catalyzed cyanation of a corresponding 2-ethylamino-6-fluoro-bromobenzene could be explored. Similarly, methods involving the addition of arylboronic acids to aminobenzonitriles have been developed, indicating the scaffold's compatibility with palladium catalysis. rsc.org

Alternative Halogenated Precursors: Syntheses starting from other di-halogenated benzonitriles, such as 2,6-dichlorobenzonitrile, followed by sequential halogen exchange and amination steps, could provide alternative pathways. google.com

Halodeboronation: A scalable synthesis of a related compound, 2-bromo-3-fluorobenzonitrile, was achieved through the halodeboronation of a 2-cyano-6-fluorophenylboronic acid. acs.org This highlights the potential of using organoboron intermediates for the flexible introduction of different functional groups.

Integration with Computational Drug Discovery Methodologies

Computational, or in silico, methods are indispensable tools in modern drug discovery, enabling the rapid design and evaluation of new compounds while minimizing cost and laboratory work. The integration of these methodologies will be essential for advancing research on this compound.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. researchgate.net For this compound derivatives, docking studies can be used to screen virtual libraries against the three-dimensional structures of potential targets (e.g., kinases, GPCRs, tubulin), helping to prioritize compounds for synthesis. mdpi.comrsc.org

Pharmacophore Modeling: A pharmacophore model defines the essential steric and electronic features required for biological activity. Such a model can be built based on a set of known active compounds and then used to screen for new molecules, including derivatives of this compound, that fit the model.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity. For a series of this compound analogs, QSAR can help predict the potency of new, unsynthesized derivatives.

In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is crucial. Computational tools can estimate properties like solubility, permeability, and potential for causing adverse effects, allowing for the early-stage filtering of compounds with unfavorable profiles. researchgate.net

By leveraging these computational tools, researchers can adopt a more rational approach to designing potent and selective derivatives of this compound with improved drug-like properties.

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
2-(Ethylamino)-6-fluorobenzonitrile
Reactant of Route 2
Reactant of Route 2
2-(Ethylamino)-6-fluorobenzonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.